Walrycin B

Antibacterial Gram-positive WalR inhibitor

Walrycin B is the definitive tool for direct WalR inhibition—unlike waldiomycin (WalK inhibitor) or toxoflavin (unknown mechanism), it modulates WalR regulon genes at 0.78 µg/mL. With >100-fold potency over Walrycin A and dual activity as a separase inhibitor (in vivo antitumor efficacy), it uniquely supports both infectious disease and oncology research. Also inhibits SARS-CoV-2 3CLpro (IC50=0.26 µM). Choose for predictable, reproducible results.

Molecular Formula C14H10F3N5O2
Molecular Weight 337.26 g/mol
Cat. No. B1684085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWalrycin B
SynonymsWalrycin B
Molecular FormulaC14H10F3N5O2
Molecular Weight337.26 g/mol
Structural Identifiers
SMILESCN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C
InChIInChI=1S/C14H10F3N5O2/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)14(15,16)17/h3-6H,1-2H3
InChIKeyXRVMPTWWKLKLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Walrycin B: A First-in-Class Inhibitor of the Essential WalR Response Regulator


Walrycin B is a synthetic organic compound and a first-in-class antibacterial agent that specifically inhibits WalR, an essential response regulator in the WalK/WalR two-component system of Gram-positive bacteria [1]. It is a structural analog of the phytotoxin toxoflavin . Beyond its antibacterial activity, Walrycin B has been identified as a potent inhibitor of human separase, a target in oncology, demonstrating significant antitumor efficacy in vivo [2].

Why Walrycin B Cannot Be Substituted by Other WalR Inhibitors or Toxoflavin Analogs


Walrycin B's mechanism of action—direct inhibition of the WalR response regulator—is distinct from that of other antibacterial compounds targeting the same WalK/WalR system. Unlike the WalK inhibitor waldiomycin, Walrycin B has been shown to directly modulate the expression of WalR-regulated genes, confirming its precise and predictable mechanism [1]. Furthermore, as an analog of toxoflavin, Walrycin B demonstrates a defined mode of action, whereas toxoflavin's mechanism of action against bacteria was unclear . This mechanistic clarity is critical for researchers seeking to avoid off-target effects and ensure experimental reproducibility. Procurement of a generic WalK inhibitor or the parent compound toxoflavin would not guarantee the same downstream transcriptional and phenotypic outcomes.

Quantitative Differentiation of Walrycin B from Closest Analogs


Antibacterial Potency Comparison of Walrycin A and B Against B. subtilis

Walrycin B demonstrates significantly greater antibacterial potency against B. subtilis 168 compared to its direct analog Walrycin A. The Minimum Inhibitory Concentration (MIC) for Walrycin B is 0.39 µg/mL, while the concentration required for a comparable phenotypic effect with Walrycin A is 50 µg/mL [1]. This represents a >100-fold difference in potency.

Antibacterial Gram-positive WalR inhibitor

Direct Comparison of WalR Gene Modulation by Walrycin A and B in B. subtilis

Walrycin B is a more potent transcriptional modulator of the WalR regulon than Walrycin A. In B. subtilis, Walrycin B achieves comparable or greater effects on WalR regulon gene expression at concentrations as low as 0.78 µg/mL, whereas Walrycin A requires concentrations of 25-50 µg/mL to observe significant transcriptional changes [1].

Gene expression WalR regulon Transcriptomics

Mechanistic Selectivity: Walrycin B Inhibits WalR, While Waldiomycin Targets WalK

Walrycin B's target is the response regulator WalR, whereas the antibiotic waldiomycin targets the histidine kinase WalK [1]. This fundamental difference in target results in divergent downstream effects. While waldiomycin severely affects cell growth, it does not alter the transcription of WalR-regulated genes or cell morphology in B. subtilis [2]. In contrast, Walrycin B directly modulates WalR regulon gene expression and induces characteristic morphological changes (filamentation) [1].

Two-component system Mechanism of action Selectivity

Walrycin B Exhibits Anticancer Activity via Separase Inhibition, a Novel Target

Walrycin B demonstrates a distinct, high-value application in oncology as a potent inhibitor of human separase, a target for cancer therapy [1]. In a mouse xenograft model, Walrycin B exhibited significant antitumor efficacy [1]. This is a completely orthogonal activity not shared by other known WalR-targeting antibacterials, making it a unique chemical probe for studying chromosome segregation and mitosis.

Anticancer Separase inhibitor Xenograft model

Antiviral Activity of Walrycin B Against SARS-CoV-2 3CL Protease

Walrycin B has been identified as a potent inhibitor of the SARS-CoV-2 3CL protease (Mpro) with an IC50 of 0.26 µM, which translates to an antiviral effect with an EC50 of 3.6 µM [1]. This activity is not shared by its antibacterial analog Walrycin A.

Antiviral SARS-CoV-2 3CLpro inhibitor

Comparison of Phenotypic Effects of Walrycin B vs. Walrycin A in S. aureus

Walrycin B induces a strong phenotypic effect (large cell aggregates) in S. aureus at a concentration of 0.78 µg/mL, while its analog Walrycin A requires a concentration of 50 µg/mL to achieve a comparable effect [1]. This 64-fold difference underscores Walrycin B's superior potency in a clinically relevant pathogen.

Antibacterial Gram-positive WalR inhibitor

High-Value Application Scenarios for Walrycin B Based on Differentiated Evidence


Gram-Positive Antibacterial Mechanism-of-Action Studies

Researchers investigating the essential WalK/WalR two-component system in Gram-positive bacteria should select Walrycin B for its potent and direct inhibition of WalR. Unlike waldiomycin, which targets WalK with no downstream transcriptional effect, Walrycin B's ability to modulate WalR regulon gene expression at low concentrations (0.78 µg/mL) provides a clear and predictable experimental tool [1].

Potent Tool for Studying the WalK/WalR System in B. subtilis

Walrycin B is the superior choice for experiments requiring robust inhibition of the WalR response regulator in B. subtilis. Its >100-fold increase in potency compared to its analog Walrycin A (0.19 µg/mL vs. 50 µg/mL) allows for effective target engagement while minimizing the risk of off-target effects associated with high compound concentrations [2].

Dual-Application Research Programs: Antibacterial and Anticancer

For research groups or core facilities with interests in both infectious disease and oncology, Walrycin B offers a unique value proposition. It serves as both a first-in-class WalR inhibitor [3] and a validated, in vivo-active separase inhibitor with significant antitumor efficacy [4]. This dual functionality maximizes the utility of the compound and streamlines procurement.

SARS-CoV-2 Antiviral Screening and Viral Protease Studies

Laboratories focused on antiviral drug discovery, particularly against coronaviruses, will find Walrycin B a valuable control or tool compound. Its demonstrated inhibition of the SARS-CoV-2 3CL protease (IC50 = 0.26 µM) and antiviral effect in cell culture (EC50 = 3.6 µM) are not shared by its analog Walrycin A, providing a specific and potent option for viral protease assays [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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